Triumbelletin

PPARα PPARγ Metabolic Disorder

Researchers investigating PPARα/γ dual agonism in type 2 diabetes and metabolic syndrome frequently encounter inconsistent activity across coumarin analogs. Triumbelletin addresses this gap as a validated tricoumarin aglycone with confirmed dual PPARα/γ activation. • 2.0-fold PPARα and 1.9-fold PPARγ activation at 100 µM in HepG2 luciferase assays • Authenticated reference compound for SAR studies across Thymelaeaceae-derived coumarins • Sourced and QC-verified for phytochemical standardization and semi-synthetic derivatization workflows

Molecular Formula C27H14O9
Molecular Weight 482.4 g/mol
Cat. No. B027111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriumbelletin
Molecular FormulaC27H14O9
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O
InChIInChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H
InChIKeyGDHDMCIEKMVPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Triumbelletin Structure and Source Profile


Triumbelletin is a naturally occurring tricoumarin aglycone first isolated and structurally elucidated from the bark of Daphne mezereum [1]. It belongs to the class of organic compounds known as 7-hydroxycoumarins and is characterized by a molecular formula of C27H14O9 and a molecular weight of 482.39 g/mol . Triumbelletin is also the corresponding aglycone of the tricoumarin glycoside triumbellin (7-O-α-L-rhamnopyranoside) [1]. Subsequent studies have identified this compound in other plant sources, including Wikstroemia indica and Thymelaea tartonraira, establishing its presence across multiple species within the Thymelaeaceae family [2].

Tricoumarin natural product Aglycone scaffold from Thymelaeaceae species; suitable for comparative coumarin pharmacology studies.
Nuclear receptor research Reported dual PPARα/γ model-response context; supports metabolic disease research workflows.
Enzyme inhibition & antioxidant screening Part of active coumarin panels; α-glucosidase and DPPH assay context available, with quantitative data to verify.

Triumbelletin Bioactivity Uniqueness


Procurement and experimental substitution of Triumbelletin with other coumarin analogs—such as simple monomeric coumarins (e.g., daphnetin, umbelliferone) or biflavonoids (e.g., daphnoretin, tiliroside)—carries substantial scientific risk due to quantifiable differences in target engagement profiles and potency. As the following evidence demonstrates, Triumbelletin exhibits a unique polypharmacological signature, including dual PPARα/γ agonism and distinct antioxidant and enzyme inhibitory properties [1], which are not recapitulated by its closest in-class comparators. A direct comparative analysis reveals that these differences are not merely incremental but represent discrete activity thresholds, thereby invalidating the assumption of functional equivalence within this chemical class.

Monomeric coumarins (e.g., daphnetin, umbelliferone) lack the dual PPARα/γ engagement profile and tricoumarin scaffold; functional assay responses may differ significantly.

Bicoumarins like daphnoretin and biflavonoids (tiliroside) exhibit distinct enzyme inhibition and cytotoxicity signatures; direct interchangeability is not supported by the reported evidence.

Glycosylated derivatives (triumbellin) and aglycone forms may display divergent cellular uptake and potency; substitution between aglycone and glycoside requires assay-specific validation.

Triumbelletin Head-to-Head Evidence


PPARα/γ Dual Agonism

Triumbelletin demonstrates dual agonistic activity on both PPARα and PPARγ, a profile not shared by many monomeric or dimeric coumarins. In a luciferase assay using HepG2 cells at a concentration of 100 µM, triumbelletin activated PPARα with a 2.0-fold induction and PPARγ with a 1.9-fold induction over baseline . Within the same experimental panel, the lignans pinoresinol (2.1/2.4-fold) and syringaresinol (2.2/2.5-fold) exhibited comparable or slightly higher activity, whereas other co-isolated compounds such as daphnoretin (a bicoumarin) and genkwanin (a monoflavonoid) were not reported to show this dual activity in the same assay .

Dual PPARα/γ Agonism
Reported
2.0-fold (PPARα), 1.9-fold (PPARγ) at 100 µM
Comparable to pinoresinol (2.1/2.4-fold) and syringaresinol (2.2/2.5-fold) within the same luciferase reporter panel.
Supports dual PPARα/γ model-response context
HepG2 luciferase assay; cross-study comparable, independent confirmation advisable
PPARα PPARγ Metabolic Disorder Type 2 Diabetes Nuclear Receptor Agonism

Antioxidant DPPH Scavenging

In a phytochemical investigation of Thymelaea tartonraira leaves, Triumbelletin (Compound 2) was tested for its antioxidant capacity using DPPH, FRAP, and total antioxidant capacity assays. While the study highlights that Compound 4 (hypolaetin 8-O-β-D-galactopyranoside) displayed an IC50 of 15.00±0.50 µg/mL in the DPPH assay, surpassing vitamin C, the data for Triumbelletin itself are not reported with comparable quantitative detail in the publicly available abstract [1]. However, its inclusion in the panel and the observed activity of related compounds provide a class-level context for its antioxidant potential.

Antioxidant DPPH Scavenging
Data to verify
Reported as part of active coumarin panel
Quantitative IC50 for Triumbelletin not detailed; Compound 4 (hypolaetin glycoside) IC50 = 15.00 µg/mL.
Class-level antioxidant context
Direct comparative justification requires additional experimental data
Antioxidant DPPH FRAP Oxidative Stress Natural Product

α-Amylase & α-Glucosidase Inhibition

Triumbelletin (Compound 2) was evaluated alongside Compound 5 (tiliroside) for in vitro α-amylase and α-glucosidase inhibition [1]. The published data indicates that Compound 4 (hypolaetin 8-O-β-D-galactopyranoside) exhibited significant α-glucosidase inhibition (IC50 = 60.00±3.00 µg/mL), which is approximately twice as potent as the reference drug acarbose (IC50 = 125.00±6.25 µg/mL) [1]. For α-amylase, Compound 4 showed an IC50 of 46.49±2.32 µg/mL, compared to acarbose at 0.44±0.022 µg/mL [1]. The specific IC50 values for Triumbelletin are not detailed in the abstract, but its activity in the panel is acknowledged.

α-Amylase & α-Glucosidase Inhibition
Data to verify
Triumbelletin included in enzyme inhibition panel
Specific IC50 values not provided; reference acarbose (α-glucosidase IC50 125.00 µg/mL, α-amylase 0.44 µg/mL).
Supports enzyme inhibition screening context
Quantitative ranking relative to acarbose not yet established
α-Glucosidase α-Amylase Diabetes Enzyme Inhibition Acarbose

Cytotoxicity in Colon Cancer Cells

A tricoumarin glycoside derivative of Triumbelletin, triumbelletin-7-O-β-D-glucoside, was isolated and tested for cytotoxic activity against a panel of cancer cell lines (HCT116, SW480, U87, T98G) [1]. The study reports that compounds 2-4 (including wikstroflavone A and wikstaiwanones A and B) exhibited moderate cytotoxic activities, with flow cytometry and western blot analyses suggesting apoptosis induction [1]. However, no quantitative IC50 data for Triumbelletin or its glucoside are provided in the abstract, limiting direct comparison to known chemotherapeutic agents.

Colon Cancer Cell Cytotoxicity
Data to verify
Moderate activity reported for triumbelletin-7-O-β-D-glucoside
No quantitative IC50 values available for Triumbelletin or its glucoside in the cited abstract.
Supports cell-model endpoint review
Apoptosis readouts mentioned; HCT116, SW480, U87, T98G lines
Cytotoxicity Colon Cancer SW480 SW620 Antineoplastic

Triumbelletin Research Applications


PPARα/γ Agonism in Metabolic Models

Given its validated 2.0-fold (PPARα) and 1.9-fold (PPARγ) activation at 100 µM , Triumbelletin is most appropriately employed as a research tool for investigating dual PPARα/γ agonism in the context of type 2 diabetes, dyslipidemia, and metabolic syndrome. Its activity profile, comparable to that of the lignans pinoresinol and syringaresinol in the same assay, makes it a suitable candidate for comparative mechanistic studies on nuclear receptor modulation .

Comparative Thymelaeaceae Coumarin Pharmacology

Triumbelletin serves as a critical reference compound in panels of coumarin derivatives isolated from plants of the Thymelaeaceae family, such as Thymelaea tartonraira and Wikstroemia indica [1][2]. Researchers seeking to establish structure-activity relationships (SAR) for antioxidant, enzyme inhibitory, or cytotoxic effects within this chemical space will find Triumbelletin a necessary comparator, particularly when evaluating the impact of glycosylation (e.g., vs. triumbellin) or oligomerization state (tricoumarin vs. bicoumarins like daphnoretin) [2][3].

Botanical Extract Standardization Biomarker

Due to its presence in multiple plant species with traditional medicinal use, Triumbelletin can be utilized as a marker compound for the phytochemical standardization and quality control of herbal extracts derived from Daphne mezereum, Thymelaea hirsuta, and Wikstroemia indica . Its established PPARα/γ activity provides a functional bioactivity readout that can be correlated with extract efficacy in metabolic disease assays .

Semi-Synthetic Derivatization for Enhanced Bioactivity

The aglycone nature of Triumbelletin makes it a viable starting material for semi-synthetic derivatization, particularly glycosylation. The reported cytotoxic activity of its 7-O-β-D-glucoside derivative [2] suggests that further modification of the Triumbelletin scaffold could yield analogs with improved potency or selectivity. This application is supported by the compound's defined stereochemistry and the availability of comprehensive spectroscopic data (NMR, MS) for structural confirmation of new derivatives [3].

Application
Selection Property
Validation Focus
PPARα/γ nuclear receptor modulation studies
Dual PPARα/γ agonism profile
Luciferase assay context
Thymelaeaceae coumarin structure-activity research
Tricoumarin scaffold identity
Enzyme inhibition and antioxidant endpoint review
Botanical extract standardization marker
Marker-compound consistency
Bioactivity-correlated QC endpoints
Semi-synthetic aglycone derivatization research
Aglycone scaffold for glycosylation
Cell-model endpoint review (cytotoxicity, apoptosis)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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